molecular formula C20H28N2O7 B1638697 Boc-Ala-D-Glu-OBzl CAS No. 50515-48-5

Boc-Ala-D-Glu-OBzl

Cat. No.: B1638697
CAS No.: 50515-48-5
M. Wt: 408.4 g/mol
InChI Key: AMFJVLAANHASBK-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is widely used in peptide synthesis due to its unique chemical structure and biological activity.

Scientific Research Applications

Boc-Ala-D-Glu-OBzl has a wide range of applications in scientific research:

    Chemistry: Used in solid-phase peptide synthesis to introduce D-glutamic acid residues.

    Biology: Facilitates the study of protein-protein and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based therapeutics and drug delivery systems.

    Industry: Employed in the synthesis of complex peptides and proteins for various industrial applications.

Future Directions

: Santa Cruz Biotechnology : GlpBio : Cayman Chem : MilliporeSigma : BOC Sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-D-Glu-OBzl involves the condensation of the N-hydroxysuccinimidyl ester of tert-butoxycarbonyl-L-alanine with the γ-benzyl ester of D-glutamic acid in the presence of sodium bicarbonate. This is followed by amidation of the resulting Boc-L-Ala-D-Glu-γ-OBzl . The reaction conditions typically involve mild temperatures and the use of organic solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Ala-D-Glu-OBzl undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

Mechanism of Action

The mechanism of action of Boc-Ala-D-Glu-OBzl centers around its substrate-binding capabilities. The specific amino acids it comprises, such as alanine and glutamic acid, form hydrogen bonds with a diverse array of substrates. Additionally, its amide group enables covalent bonding with multiple substrates, allowing it to exhibit binding affinity towards proteins, enzymes, and small molecules .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-glutamic acid 1-benzyl ester: Similar in structure but lacks the alanine residue.

    Boc-L-Ala-D-iGln-OBzl: Contains an isoglutamine residue instead of glutamic acid.

Uniqueness

Boc-Ala-D-Glu-OBzl is unique due to its combination of alanine and D-glutamic acid residues, which provides distinct binding properties and stability. This makes it particularly useful in peptide synthesis and various research applications.

Properties

IUPAC Name

(4R)-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24)/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFJVLAANHASBK-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ala-D-Glu-OBzl
Reactant of Route 2
Reactant of Route 2
Boc-Ala-D-Glu-OBzl
Reactant of Route 3
Reactant of Route 3
Boc-Ala-D-Glu-OBzl
Reactant of Route 4
Reactant of Route 4
Boc-Ala-D-Glu-OBzl
Reactant of Route 5
Reactant of Route 5
Boc-Ala-D-Glu-OBzl
Reactant of Route 6
Reactant of Route 6
Boc-Ala-D-Glu-OBzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.